7-Ethyl Theophylline
Overview
Description
7-Ethyltheophylline is a derivative of theophylline, a purine-type alkaloid. Theophylline is widely used in medical practice as a bronchodilator, central nervous system stimulant, vasodilator, and diuretic agent . 7-Ethyltheophylline is structurally modified to include an ethyl group at the seventh position, which can potentially enhance its biological activity and pharmacological properties .
Mechanism of Action
Target of Action
7-Ethyltheophylline, a derivative of theophylline, is likely to share similar targets. The primary targets of theophylline are phosphodiesterase and adenosine receptors . Phosphodiesterase is an enzyme responsible for breaking down cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various physiological processes, including inflammation and immune responses .
Mode of Action
Theophylline, and by extension 7-Ethyltheophylline, acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, theophylline prevents the breakdown of cyclic AMP, leading to bronchial smooth muscle relaxation and pulmonary blood vessel dilation . Blocking adenosine receptors can reduce inflammation and immune responses .
Pharmacokinetics
Theophylline is well absorbed when taken orally, with an average bioavailability of 96% . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Action Environment
The action of 7-Ethyltheophylline, like other drugs, can be influenced by various environmental factors. These include the presence of other drugs, diet, and the patient’s age and health status . For example, certain drugs can induce or inhibit the metabolizing enzymes, affecting theophylline clearance . Similarly, factors like low-carbohydrate and high-protein diet, active and passive smoking can also influence theophylline clearance .
Biochemical Analysis
Biochemical Properties
It is known that theophylline, the parent compound of 7-Ethyltheophylline, interacts with various enzymes, proteins, and other biomolecules . Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It is plausible that 7-Ethyltheophylline may share some of these interactions due to its structural similarity to theophylline.
Cellular Effects
Theophylline has been shown to have intracellular effects on phosphodiesterases, calcium concentration, and adenosine receptors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Theophylline, its parent compound, has been shown to act as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions suggest that 7-Ethyltheophylline may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Theophylline, its parent compound, is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . It is plausible that 7-Ethyltheophylline may be involved in similar metabolic pathways.
Transport and Distribution
Theophylline, its parent compound, is known to distribute rapidly into fat-free tissues and body water . It passes freely across the placenta, into breast milk, and into cerebrospinal fluid .
Subcellular Localization
Theophylline, its parent compound, is known to have intracellular effects , suggesting that 7-Ethyltheophylline may also be localized within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltheophylline typically involves the reaction of theophylline with bromoethane or iodoethane . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the seventh position with an ethyl group .
Industrial Production Methods: Industrial production of 7-Ethyltheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified through recrystallization or chromatography techniques to obtain a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: N-oxides of 7-Ethyltheophylline.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
7-Ethyltheophylline has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Medicine: It is investigated for its potential use as a bronchodilator and central nervous system stimulant.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Theophylline: A parent compound with similar bronchodilator and stimulant properties.
Dyphylline: Another derivative of theophylline with enhanced solubility and similar pharmacological effects.
Xanthinol Nicotinate: A derivative used as a vasodilator and cognitive enhancer.
Uniqueness of 7-Ethyltheophylline: 7-Ethyltheophylline is unique due to the presence of the ethyl group at the seventh position, which can potentially enhance its biological activity and pharmacokinetic properties compared to its parent compound, theophylline .
Properties
IUPAC Name |
7-ethyl-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOQNHMXOPWCEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177605 | |
Record name | 7-Ethyltheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23043-88-1 | |
Record name | 7-Ethyltheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyltheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Ethyltheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ETHYLTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the association behavior of 7-Ethyltheophylline in aqueous solutions?
A1: [] 7-Ethyltheophylline exhibits significant association in aqueous solutions, primarily forming dimers and tetramers. This association behavior is similar to caffeine but less pronounced than its shorter-chain analog, caffeine. This suggests that increasing the length of the alkyl side chain at the 7-position reduces the extent of association in water.
Q2: How does the structure of 7-Ethyltheophylline compare to other xanthine derivatives in terms of association behavior?
A2: [] While 7-Ethyltheophylline and caffeine both form dimers and tetramers in aqueous solutions, 1-ethyltheobromine only forms dimers. This indicates that modifications to the xanthine core structure, such as the presence of a bromine atom in theobromine, can significantly influence the self-association properties of these compounds.
Q3: Are there analytical methods available to detect and quantify 7-Ethyltheophylline in biological samples?
A3: [, ] Yes, sensitive analytical techniques have been developed for the determination of 7-Ethyltheophylline. One approach uses capillary high-performance liquid chromatography coupled with fast atom bombardment mass spectrometry (HPLC/FAB-MS) []. Another method utilizes gas-liquid chromatography with thin-layer chromatographic sample clean-up for analyzing small plasma samples []. Both methods offer accurate quantification and identification of 7-Ethyltheophylline in complex biological matrices.
Q4: Can 7-Ethyltheophylline be chemically modified to generate new compounds with potentially enhanced biological activities?
A4: [, ] Yes, researchers have successfully synthesized various 8-amino-substituted derivatives of 7-Ethyltheophylline [, ]. These modifications exploit the reactivity of the 8-bromo derivative of 7-Ethyltheophylline, allowing for the introduction of diverse amine substituents. This synthetic strategy opens possibilities for exploring the structure-activity relationship and potentially discovering new derivatives with improved diuretic or other pharmacological properties.
Q5: What makes 7-Ethyltheophylline a suitable internal standard for analyzing other xanthine derivatives?
A5: [] 7-Ethyltheophylline possesses similar chromatographic behavior to other xanthine derivatives like theophylline, theobromine, and caffeine, making it a suitable internal standard for their analysis. Its use in analytical techniques like capillary HPLC/FAB-MS allows for accurate quantification of these compounds in complex mixtures.
Q6: Are there any known applications of 7-Ethyltheophylline beyond analytical chemistry?
A6: [] While primarily known for its use as an internal standard in analytical chemistry, the synthesis of novel 8-amino-substituted 7-Ethyltheophylline derivatives suggests potential for broader applications. Specifically, these derivatives are being investigated for their potential diuretic activity and other pharmacological effects [, ].
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